Propyl anthranilate

Volatility Fragrance Longevity Physicochemical Property

Propyl anthranilate (CAS 30954-98-4), a propyl ester of anthranilic acid, is a synthetic aroma chemical with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is a colorless to pale yellow liquid characterized by a distinct floral, orange blossom, and herbal odor profile.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 30954-98-4
Cat. No. B1195654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl anthranilate
CAS30954-98-4
Synonymspropyl anthranilate
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC=C1N
InChIInChI=1S/C10H13NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3
InChIKeyQYGHESHPPSSONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Anthranilate: Core Specifications and Baseline Characteristics for Procurement Decisions


Propyl anthranilate (CAS 30954-98-4), a propyl ester of anthranilic acid, is a synthetic aroma chemical with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. It is a colorless to pale yellow liquid characterized by a distinct floral, orange blossom, and herbal odor profile [2]. This compound is primarily employed as a flavor and fragrance agent in various industrial formulations, with its physicochemical properties—including an estimated logP of 3.20, low water solubility (approx. 93.7 mg/L at 25°C), and a boiling point of 270-282°C [1]—defining its suitability and handling requirements in specific applications.

Why Anthranilate Ester Substitution Fails: Key Differentiation Factors for Propyl Anthranilate


Anthranilate esters constitute a homologous series where the alkyl chain length dictates a crucial balance between volatility, olfactory character, and thermodynamic stability. Simple substitution among methyl, ethyl, propyl, isopropyl, or butyl analogs is not a like-for-like exchange. Each variant exhibits distinct vapor pressure and boiling points [1], which directly impact its release kinetics and longevity in fragrance formulations. More critically, the odor profile evolves qualitatively with chain length, shifting from the sharp, grape-like notes of methyl anthranilate to the more rounded, floral-herbal character of propyl anthranilate and the fruity, winey nuances of butyl anthranilate [2]. Furthermore, research into the thermochemical and conformational properties of these derivatives reveals that the size of the alkyl substituent systematically influences the molecule's fundamental energetic properties, affecting its behavior in both formulations and analytical contexts [3]. Therefore, selecting the correct anthranilate is a nuanced decision with quantifiable impacts on product performance, stability, and sensory outcome.

Quantitative Evidence Guide: Head-to-Head Performance Data for Propyl Anthranilate


Volatility Control: Quantified Vapor Pressure Differentiation from Methyl and Butyl Analogs

The vapor pressure of propyl anthranilate (estimated 0.007 mmHg at 25°C) offers a distinct intermediate volatility profile compared to its closest homologs [1]. This property directly influences the evaporation rate and perceived longevity of a fragrance on a substrate, providing formulators with a specific tool for controlling scent release .

Volatility Fragrance Longevity Physicochemical Property Vapor Pressure

Thermodynamic Stability: The Alkyl Chain Effect on Gas-Phase Enthalpy of Formation

A thermochemical study of anthranilate derivatives (methyl, propyl, and butyl) provides a class-level inference regarding thermodynamic stability. While experimental data is only available for the methyl and butyl analogs, the computational extension to propyl anthranilate demonstrates a predictable enthalpic increment with increasing alkyl chain length [1][2].

Thermochemistry Stability Computational Chemistry Enthalpy of Formation

Sensory Profile: Distinct Olfactory Character Enables Targeted Flavor and Fragrance Applications

Propyl anthranilate possesses a unique organoleptic signature defined by descriptors such as 'orangeflower', 'vine', and 'herbal' at 100% concentration [1]. This profile is qualitatively distinct from its analogs, allowing for targeted sensory outcomes. For instance, a patent on tea flavoring explicitly distinguishes the dosage and effect of propyl anthranilate from its methyl counterpart [2].

Olfactory Profile Flavor Chemistry Sensory Analysis Fragrance Formulation

Regulatory Status: Differentiated FDA Clearance Path Relative to Butyl Anthranilate

The regulatory landscape for anthranilate esters is not uniform. While methyl anthranilate is widely recognized as safe (FEMA 2682) and butyl anthranilate also has a FEMA number (2181), propyl anthranilate lacks a specific FEMA designation [1][2][3]. This distinction has direct implications for procurement and application in the food and beverage industry.

Regulatory Compliance Food Additive GRAS FEMA

Defined Application Scenarios for Propyl Anthranilate Based on Quantifiable Performance Data


Precision-Engineered Floral Middle Notes in Fine Fragrance

Propyl anthranilate's intermediate vapor pressure (0.007 mmHg at 25°C) and distinct 'orangeflower vine herbal' odor profile make it an ideal candidate for formulating the middle notes, or 'heart,' of a fragrance [1][2]. Its volatility is precisely positioned between the more fleeting methyl anthranilate and the highly tenacious butyl anthranilate, allowing perfumers to achieve a controlled, sustained release of its floral character without dominating the fragrance's base or dissipating too quickly [1][3].

Specialty Flavoring Agent for 'Fresh' and 'Floral' Notes in Beverages

Based on patented evidence, propyl anthranilate is a targeted flavoring agent for imparting a unique 'freshness' or 'floral' note to tea beverages at concentrations of 10-40 ppm [2]. This application is not interchangeable with methyl anthranilate, which is used at lower levels (0.25-3 ppm) to produce a 'black tea' note. This distinction is crucial for flavorists seeking to add a specific fresh, green, or floral nuance to tea and other beverage formulations, where a simple substitution would lead to an unintended and likely undesirable flavor outcome [2].

Non-Food Fragrance Applications Requiring High Stability

The computational extension of thermochemical data, showing a predictable increase in stability with chain length, supports the use of propyl anthranilate in non-food fragrance applications where high thermal or long-term storage stability is required [4]. Given its regulatory status (lack of FEMA GRAS designation), it is particularly well-suited for use in perfumes, personal care products, and household items, where its stability profile, combined with its unique olfactory character, provides a reliable and consistent performance advantage over more volatile or less stable analogs [4][5].

Calibration Standard in Reverse-Phase HPLC Method Development

Propyl anthranilate can serve as a reliable calibration standard or test analyte in reverse-phase HPLC methods, particularly when using mixed-mode or low-silanol activity columns [6]. Its moderate logP (approx. 3.20) and distinct UV absorbance profile make it suitable for method validation, impurity profiling, and potentially for pharmacokinetic studies, offering a well-defined peak for optimizing separation conditions for other anthranilate derivatives or structurally related compounds [6].

Technical Documentation Hub

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